N,N'-DidescarboxymethylDaclatasvir

Impurity Profiling LC-MS/MS Structural Elucidation

N,N'-Didescarboxymethyl Daclatasvir (CAS 1009119-18-9) is a bis-descarboxymethyl structural analog of the direct-acting antiviral Daclatasvir, formally classified as Daclatasvir Impurity 11 or Di-Descarbamate Impurity. With a molecular formula of C₃₆H₄₆N₈O₂ and a molecular weight of 622.8 g/mol, this compound arises as a process-related impurity during the synthesis of the Hepatitis C Virus (HCV) NS5A inhibitor Daclatasvir (Daklinza®).

Molecular Formula C36H46N8O2
Molecular Weight 622.8 g/mol
Cat. No. B13445304
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N'-DidescarboxymethylDaclatasvir
Molecular FormulaC36H46N8O2
Molecular Weight622.8 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)N1CCCC1C2=NC=C(N2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CN=C(N5)C6CCCN6C(=O)C(C(C)C)N)N
InChIInChI=1S/C36H46N8O2/c1-21(2)31(37)35(45)43-17-5-7-29(43)33-39-19-27(41-33)25-13-9-23(10-14-25)24-11-15-26(16-12-24)28-20-40-34(42-28)30-8-6-18-44(30)36(46)32(38)22(3)4/h9-16,19-22,29-32H,5-8,17-18,37-38H2,1-4H3,(H,39,41)(H,40,42)/t29-,30-,31+,32+/m1/s1
InChIKeyUAGSIMCUMTVTNA-ZRTHHSRSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,N'-Didescarboxymethyl Daclatasvir: A Critical Reference Standard for Hepatitis C Antiviral Impurity Profiling


N,N'-Didescarboxymethyl Daclatasvir (CAS 1009119-18-9) is a bis-descarboxymethyl structural analog of the direct-acting antiviral Daclatasvir, formally classified as Daclatasvir Impurity 11 or Di-Descarbamate Impurity . With a molecular formula of C₃₆H₄₆N₈O₂ and a molecular weight of 622.8 g/mol, this compound arises as a process-related impurity during the synthesis of the Hepatitis C Virus (HCV) NS5A inhibitor Daclatasvir (Daklinza®) . Its primary commercial availability is as a highly characterized analytical reference standard intended for pharmaceutical quality control, method validation, and regulatory submission support, not as a therapeutic agent [1].

Why Generic Substitution Fails: The Structural Specificity of Daclatasvir's Bis-Descarboxymethyl Impurity Profile


Generic substitution of Daclatasvir impurity reference standards is not scientifically valid due to the strict structural specificity required for analytical method validation and regulatory compliance. N,N'-Didescarboxymethyl Daclatasvir represents a specific process-related impurity resulting from the incomplete removal of carboxymethyl protecting groups, a structural feature absent in hydrolytic degradation products like 'Impurity A' . Chromatographic methods validated with a generic analog cannot guarantee resolution of this specific impurity, as demonstrated by UPLC studies which show that individual process-related impurities require unique separation conditions to be resolved from the API and other degradants [1]. Utilizing the exact impurity standard is therefore essential for establishing ICH-compliant specificity, linearity (r² > 0.995), and accuracy profiles [2] which are mandatory for Abbreviated New Drug Application (ANDA) filings.

Quantitative Differential Evidence Guide for N,N'-Didescarboxymethyl Daclatasvir


Molecular Weight Differentiation from Daclatasvir and Its Principal Degradation Product

N,N'-Didescarboxymethyl Daclatasvir exhibits a molecular weight of 622.8 g/mol, representing a mass shift of -116.08 g/mol from the parent drug Daclatasvir (MW 738.88) due to the formal loss of two -CH₂COOH groups . This is distinct from the mono-descarboxymethyl degradation impurity (Impurity A, MW 581.71), which loses only a single carboxymethyl moiety and an additional valine fragment . This specific mass difference is critical for unambiguous identification and quantification via mass spectrometry in forced degradation and stability studies.

Impurity Profiling LC-MS/MS Structural Elucidation

Stability and Storage Condition Requirements vs. Room-Temperature Stable Analogs

In contrast to Daclatasvir API, which can be shipped at ambient conditions, N,N'-Didescarboxymethyl Daclatasvir requires strict cold-chain storage at -20°C, indicating heightened chemical instability relative to the parent drug . Other process impurities, such as Daclatasvir Impurity G (C₄₀H₄₉N₇O₇), are assigned a storage condition of 2-8°C . The more stringent -20°C requirement for the didescarboxymethyl analog necessitates specific procurement and handling protocols to prevent degradation that could invalidate its use as a quantitative standard.

Stability Testing Reference Standard Handling Procurement Logistics

Certified Purity Specification Relative to Commercial Impurity Standards

N,N'-Didescarboxymethyl Daclatasvir is supplied as a reference standard with a specified minimum purity of 95% by HPLC, as documented by suppliers such as Shanghai Forever Synthesis [1]. This is comparable to the >95% purity specification of other commonly supplied Daclatasvir impurity reference standards like the SRRS isomer and Impurity 18 . However, the availability of this specific high-purity standard enables validated analytical quality control (AQC) applications for ANDA submissions, where the limit for any unspecified impurity is typically held below 0.10% ICH thresholds.

Quality Control Reference Standard Qualification Method Validation

Availability of a Deuterated Internal Standard (d8) for Quantitative Mass Spectrometry

A distinguishing procurement feature is the availability of N,N'-Didescarboxymethyl Daclatasvir-d8 (MW 638.9, C₃₆H₃₀D₁₆N₈O₂), a stable isotope-labeled analog . This deuterated compound serves as an ideal internal standard (IS) for the precise quantification of the unlabeled impurity in complex matrices. In contrast, internal standards are not readily available for many structurally similar impurities like Impurity B (MW 623.74) or Impurity C, giving the d8-labeled analog a unique advantage in achieving high-accuracy, matrix-effect-corrected LC-MS/MS data for regulatory bioanalysis .

Bioanalysis Stable Isotope Labeling LC-MS/MS Quantitation

Validated Application Scenarios for N,N'-Didescarboxymethyl Daclatasvir in Pharmaceutical Development


ANDA Regulatory Filing and Pharmaceutical Quality Control (QC) Release Testing

In generic pharmaceutical development, N,N'-Didescarboxymethyl Daclatasvir is employed as a primary reference standard for the identification, system suitability, and quantification of this specific process-related impurity in Daclatasvir API and finished dosage forms. Its use is mandatory for meeting ICH Q3A reporting, identification, and qualification thresholds in ANDA submissions, where analytical methods must be validated with the exact impurity [1].

Stability-Indicating Method Development and Forced Degradation Studies

The compound serves as a key marker for distinguishing process-related impurities from true degradation products in forced degradation (stress) studies. UPLC methods utilizing advanced detection at 305 nm have successfully resolved this and other impurities within a 15-minute run, and its distinct mass spectrum allows unambiguous identification, a requirement for method specificity as per ICH guidelines [2]. This is supported by the availability of the d8-labeled analog for internal standardization .

Structural Characterization of Reference Standards for cGMP Laboratories

Certified analytical facilities produce this standard with a full Certificate of Analysis (CoA) including HPLC purity, NMR, and Mass Spectrometry data. This suite of characterization data is required for use in cGMP-compliant QC laboratories, enabling the standard to be used directly for batch release testing without the need for time-consuming in-house structure elucidation, thus accelerating project timelines [3].

Bioanalytical Method Validation for Trace-Level Impurity Analysis

For pharmacokinetic and toxicokinetic studies where trace-level quantification of this impurity is required in biological matrices, use of the N,N'-Didescarboxymethyl Daclatasvir-d8 internal standard is recommended. This stable isotope-labeled analog corrects for ion suppression and matrix effects in LC-MS/MS, enabling validated bioanalytical methods with high sensitivity and accuracy, a critical need for preclinical safety assessments .

Quote Request

Request a Quote for N,N'-DidescarboxymethylDaclatasvir

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.